molecular formula C13H16N2O4S B2658595 Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate CAS No. 866136-97-2

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate

Cat. No.: B2658595
CAS No.: 866136-97-2
M. Wt: 296.34
InChI Key: HFHJVMLUHNHMRI-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate is a complex organic compound that features a benzodioxole ring, a methylamino group, and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol with formaldehyde. The subsequent steps involve the introduction of the methylamino and carbothioyl groups through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would likely include rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and carbothioyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one: Shares the benzodioxole ring and methylamino group but differs in the carbon chain length and functional groups.

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzodioxole ring but contains a carboxylic acid group instead of a carbothioyl group.

Uniqueness

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate is unique due to the presence of both the carbothioyl and methylamino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-14-13(20)15-9(6-12(16)17-2)8-3-4-10-11(5-8)19-7-18-10/h3-5,9H,6-7H2,1-2H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHJVMLUHNHMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331410
Record name methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866136-97-2
Record name methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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